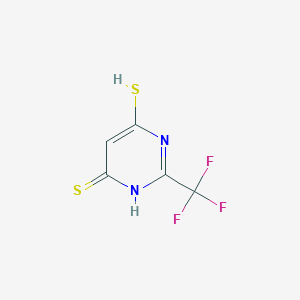
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione is a heterocyclic compound that contains sulfur and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione typically involves the reaction of 2-(trifluoromethyl)pyrimidine-4,6-dione with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfur and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme, thereby blocking its function.
相似化合物的比较
Similar Compounds
- 4-sulfanyl-2-(trifluoromethyl)benzonitrile
- 4-sulfanyl-2-(trifluoromethyl)benzamide
- 4-sulfanyl-2-(trifluoromethyl)benzothiazole
Uniqueness
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione is unique due to its pyrimidine ring structure combined with the presence of both sulfur and trifluoromethyl groups. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
属性
CAS 编号 |
672-48-0 |
|---|---|
分子式 |
C5H3F3N2S2 |
分子量 |
212.2 g/mol |
IUPAC 名称 |
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C5H3F3N2S2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12) |
InChI 键 |
IFUZIPNSKJEEMD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(NC1=S)C(F)(F)F)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


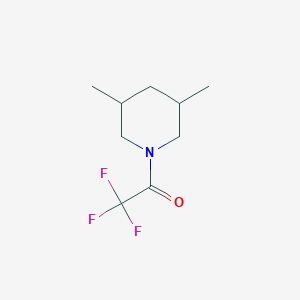
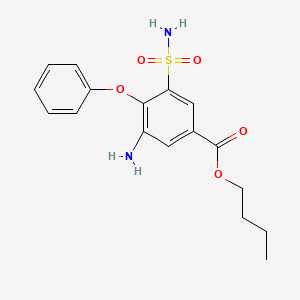
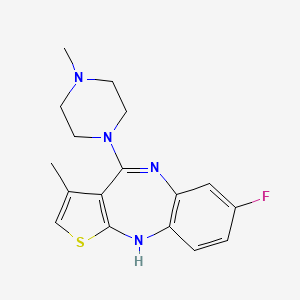
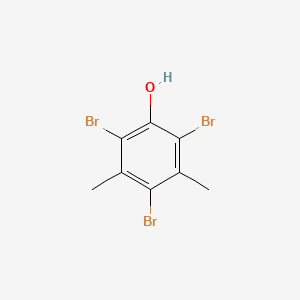

![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)
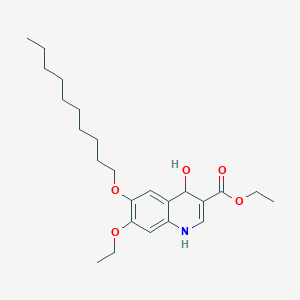
![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
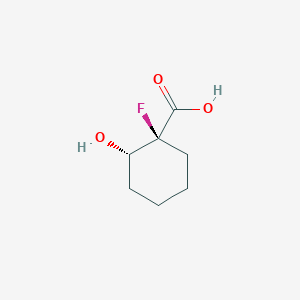
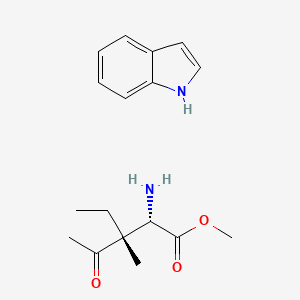
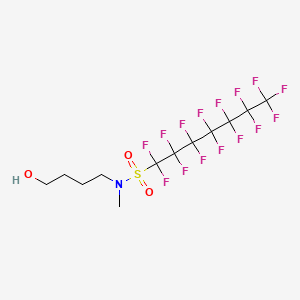

![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
